molecular formula C12H12N2O3S B1454978 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one CAS No. 138426-86-5

2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one

Cat. No. B1454978
M. Wt: 264.3 g/mol
InChI Key: IUIIGWGRBUSMCR-UHFFFAOYSA-N
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Description

The compound “2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one” is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with various biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The exact molecular structure of “2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one” is not provided in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives of "2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one" involves various chemical reactions, highlighting the compound's versatility in forming complex structures. One study focuses on the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation, showing the efficiency of modern synthetic methods in producing these compounds (Deohate & Palaspagar, 2020). Another research demonstrates the preparation of complexes with phenols, forming stable compounds through intermolecular hydrogen bonds, indicating the chemical stability and potential utility of these molecules (Erkin et al., 2017).

Biological Applications

The antibacterial and antifungal properties of derivatives have been a significant area of research. Compounds synthesized from the base molecule have shown promising antibacterial activity against common pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Saccharomyces cerevisiae (Aggarwal et al., 2013). This highlights the compound's potential in developing new antimicrobial agents.

properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-hydroxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-7-3-8(2)14-12(13-7)18-6-9-4-10(15)11(16)5-17-9/h3-5,16H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIIGWGRBUSMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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